molecular formula C20H19ClF3N3O2 B4594516 4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4594516
M. Wt: 425.8 g/mol
InChI Key: YRWNDHYFTFVHBS-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an acetylphenyl group, a chlorotrifluoromethylphenyl group, and a piperazine ring

Preparation Methods

The synthesis of 4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acetylphenyl intermediate: This step involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the chlorotrifluoromethylphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable precursor like 2-chloro-5-(trifluoromethyl)phenyl isocyanate is reacted with the acetylphenyl intermediate.

    Formation of the piperazine ring: The final step involves the cyclization of the intermediate with piperazine under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorotrifluoromethylphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide bond and formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be compared with other similar compounds, such as:

    4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, leading to different chemical reactivity and biological properties.

    4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-thioamide: The thioamide group in this compound imparts different chemical and biological characteristics compared to the carboxamide group.

    4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-urea:

Properties

IUPAC Name

4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O2/c1-13(28)14-2-5-16(6-3-14)26-8-10-27(11-9-26)19(29)25-18-12-15(20(22,23)24)4-7-17(18)21/h2-7,12H,8-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNDHYFTFVHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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